Epimedokoreanoside I

Descripción

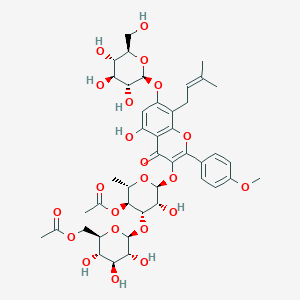

Epimedokoreanoside I (C₄₃H₅₄O₂₂; MW: 922.90 g/mol) is a prenylated flavonoid glycoside isolated primarily from Epimedium koreanum (Korean Epimedium). It belongs to the flavone-7-O-glycoside subclass and features a complex structure with two acetyl groups attached to the terminal glucose moiety at specific positions (C-6 and C-7) . Its IUPAC name reflects its intricate sugar substitutions: a rhamnose-glucose disaccharide at the C-3 position of the aglycone and acetylated modifications enhancing its hydrophobicity (XlogP: 0.70) . This compound has been identified as a marker compound for quality control in Epimedium species due to its distinct chromatographic retention and structural uniqueness .

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H54O22/c1-16(2)7-12-22-24(60-41-33(53)31(51)28(48)25(14-44)61-41)13-23(47)27-30(50)39(37(63-38(22)27)20-8-10-21(56-6)11-9-20)64-43-35(55)40(36(17(3)58-43)59-19(5)46)65-42-34(54)32(52)29(49)26(62-42)15-57-18(4)45/h7-11,13,17,25-26,28-29,31-36,40-44,47-49,51-55H,12,14-15H2,1-6H3/t17-,25+,26+,28+,29+,31-,32-,33+,34+,35+,36-,40-,41+,42-,43-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNAXSPPRLXJPMK-WAFDLGGUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H54O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347726 | |

| Record name | Epimedokoreanoside I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

922.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130756-11-5 | |

| Record name | Epimedokoreanoside I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Epimedokoreanoside I can be isolated and purified using high-speed counter-current chromatography (HSCCC). The method involves using a two-phase solvent system consisting of chloroform, methanol, and water in the ratio of 4:3.5:2 (v/v). This technique allows for the separation and purification of flavonoids from the crude extract of Epimedium koreanum Nakai .

Industrial Production Methods

The industrial production of this compound primarily relies on the extraction and purification from the plant Epimedium koreanum Nakai. The process involves harvesting the aerial parts of the plant, followed by extraction using suitable solvents and purification using techniques such as HSCCC to achieve high purity levels .

Análisis De Reacciones Químicas

Structural Features and Reactivity of Epimedokoreanoside I

This compound is presumed to be a prenylated flavonoid glycoside, based on nomenclature similarities to isolated compounds like Koreanoside L . Key reactive sites likely include:

-

Prenyl side chains : Susceptible to oxidation, cyclization, or electrophilic addition.

-

Glycosidic bonds : Hydrolysis under acidic or enzymatic conditions.

-

Flavonoid core (e.g., hydroxyl groups) : Participation in redox reactions, methylation, or glycosylation.

Oxidation of Prenyl Groups

Prenyl substituents in related compounds (e.g., Epimedokoreanin B ) undergo oxidation to form epoxides or diols. For example:

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| Epoxidation | mCPBA, CHCl, 0°C → RT | Epoxidized prenyl side chain | 5 12 |

| Acid-catalyzed hydrolysis | HSO, HO, reflux | Diol derivatives | 912 |

Glycosidic Bond Cleavage

Glycosides like Koreanosides undergo hydrolysis:

-

Acidic hydrolysis : Yields aglycone (flavonoid) and sugar moieties (e.g., rhamnose or glucose) .

-

Enzymatic cleavage : β-glucosidases selectively hydrolyze glycosidic bonds under mild conditions .

Methylation of Phenolic Hydroxyls

Methylation reactions (e.g., using trimethylsilyl-diazomethane) modify bioactivity. For Epimedokoreanin B :

| Substrate | Methylation Site | Conditions | Product Activity Change |

|---|---|---|---|

| C-5 hydroxyl | TMS-diazomethane | RT, anhydrous DMF | Reduced AGE inhibition |

Inhibition of Advanced Glycation End Products (AGEs)

Epimedokoreanin B (structurally similar to this compound) inhibits AGE formation via:

-

Chelation of metal ions : Reduces oxidative stress.

-

Scavenging reactive carbonyl species : Blocks Maillard reaction pathways .

Induction of Methuosis in Cancer Cells

Epimedokoreanin C triggers cytoplasmic vacuolization (methuosis) in lung cancer cells through:

-

Rac1/Arf6 GTPase modulation : Alters macropinocytosis pathways.

-

Synergy with chemotherapy agents : Enhances efficacy of doxorubicin .

Synthetic and Mechanistic Challenges

-

Stereoselective prenylation : Prenyl group orientation affects bioactivity but is difficult to control chemically .

-

Glycosylation regioselectivity : Protecting-group strategies are required for selective sugar attachment .

Key Data Table: Reactivity of Epimedokoreanin Analogues

Aplicaciones Científicas De Investigación

Epimedokoreanoside I has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mecanismo De Acción

Epimedokoreanoside I exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the inhibition of soluble epoxide hydrolase, which leads to increased levels of epoxyeicosatrienoic acids (EETs). These lipid mediators possess antioxidative, anti-inflammatory, and antiapoptotic properties, contributing to the compound’s overall biological activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Epimedokoreanoside I shares structural homology with other flavonoid glycosides in the Epimedium genus, differing in glycosylation patterns, acetylation sites, and prenyl substitutions. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Key Analogues

Key Structural Differences

Glycosylation and Acetylation: this compound is distinguished by acetyl groups at C-6 and C-7 of its terminal glucose, unlike icariin, which lacks acetylation . Compared to epimedins A–C, which have glucose, rhamnose, or xylose at C-2 of rhamnose, this compound features a glucose substitution at C-3 of rhamnose .

Prenylation: Similar to icariin, this compound contains an 8-prenyl group on the flavone backbone, a feature linked to enhanced bioactivity in osteoporosis and cardiovascular models .

Pharmacological and Analytical Differentiation

Unlike korepimedoside A, which shows antioxidant effects, this compound’s acetyl groups may confer stability against metabolic degradation, prolonging its therapeutic window .

Analytical Methods: HPLC: this compound elutes at 24.5 min (270 nm) with a linear range of 0.6–25.8 mg/L, distinguishable from icariin (20.1 min) and epimedin C (22.3 min) . UPLC-Q-TOF-MS: The compound’s isomer (C₄₃H₅₄O₂₂) shows a unique fragmentation pattern (m/z 759.25 → 367.12), differing from epimedin L (m/z 687.23 → 555.20) .

Distribution and Quality Control

This compound is absent in E. sagittatum and E. pubescens but serves as a chemotaxonomic marker for E. koreanum . Its presence in herbal extracts is validated using TLC and HPLC, ensuring compliance with pharmacopeial standards (e.g., Chinese Pharmacopoeia) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.